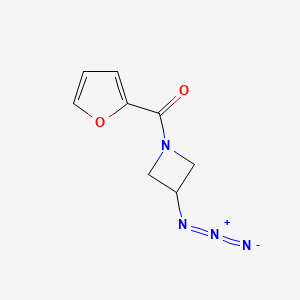
2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Development : One study discussed the synthesis and evaluation of piperazine derivatives, including those with structures related to 2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid, as non-selective inhibitors of acetyl-CoA carboxylase (ACC) 1 and 2. These compounds showed potential in inhibiting fatty acid synthesis, which could be relevant in drug development for conditions like obesity and diabetes (Chonan et al., 2011).
Chemoenzymatic Synthesis : Another study explored the enantioselectivities of lipase-catalyzed reactions with methyl esters of piperidine derivatives. This research is significant in the context of creating enantiopure compounds, which have applications in pharmaceuticals and fine chemicals (Liljeblad et al., 2007).
Impurity Analysis in Pharmaceuticals : In the pharmaceutical industry, identifying and characterizing impurities is crucial. A study focused on isolating and identifying novel impurities in the anti-diabetic drug Repaglinide, some of which were related to piperidine structures. This research contributes to the quality control and safety assessment of pharmaceuticals (Kancherla et al., 2018).
Anticonvulsant and Antinociceptive Properties : Research into new hybrid molecules derived from piperidine-based butanoic acids has shown potential for anticonvulsant and antinociceptive activities. This area of study is significant for the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).
Corrosion Inhibition : A study on piperidine derivatives examined their use as corrosion inhibitors for iron. This research is relevant in materials science and engineering, where preventing corrosion is a key concern (Kaya et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of “2-(4-(Difluoromethyl)piperidin-1-yl)butanoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the susceptibility to hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Propiedades
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-8(10(14)15)13-5-3-7(4-6-13)9(11)12/h7-9H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMBPMUKRBEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















